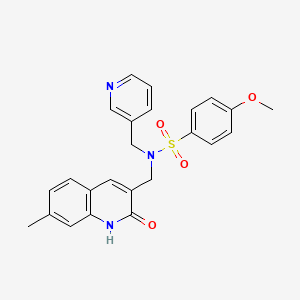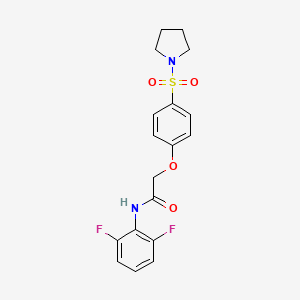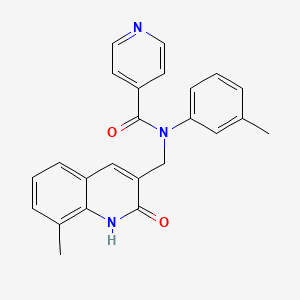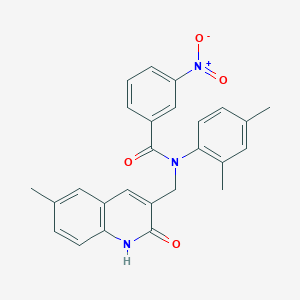
4-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as "CDMHB" and is known for its unique chemical structure and properties. In
Mechanism of Action
The mechanism of action of CDMHB is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, CDMHB has been shown to inhibit the activity of the enzyme tubulin, which is involved in cell division. This inhibition of tubulin activity leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CDMHB has a number of biochemical and physiological effects. Studies have shown that CDMHB can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. CDMHB has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDMHB for lab experiments is its high purity. Because CDMHB is synthesized using a complex process, the resulting compound is highly pure and suitable for use in scientific research. Additionally, CDMHB has a wide range of potential applications in scientific research, making it a versatile compound for researchers to use. However, the synthesis of CDMHB is a time-consuming and expensive process, which can make it difficult for researchers to obtain large quantities of the compound.
Future Directions
There are a number of future directions for research involving CDMHB. One area of research is the development of more efficient synthesis methods for CDMHB. Another area of research is the identification of new applications for CDMHB, particularly in the treatment of bacterial infections. Additionally, researchers are interested in studying the long-term effects of CDMHB on the body, as well as its potential interactions with other drugs and chemicals. Overall, CDMHB is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of CDMHB is a complex process that involves several steps. The first step involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 4-chloro-3,4-dimethylaniline to form an intermediate compound. This intermediate is then reacted with N-(3,4-dimethylphenyl)benzamide to form the final product, CDMHB. The synthesis of CDMHB is a time-consuming and expensive process, but the resulting compound is highly pure and suitable for scientific research.
Scientific Research Applications
CDMHB has a wide range of potential applications in scientific research. One of the most promising applications of CDMHB is in cancer research. Studies have shown that CDMHB has anti-cancer properties and can inhibit the growth of cancer cells. CDMHB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, CDMHB has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
properties
IUPAC Name |
4-chloro-N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-7-12-22(13-17(16)2)28(25(30)18-8-10-21(26)11-9-18)15-20-14-19-5-3-4-6-23(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIKORJAACDSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

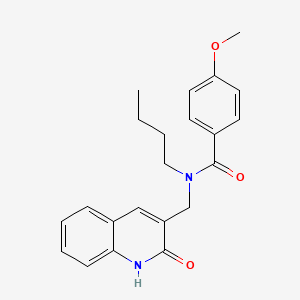
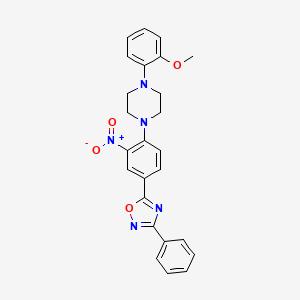
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7697186.png)
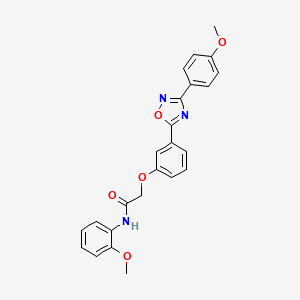
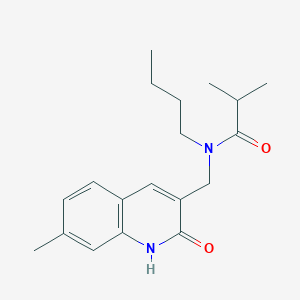
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)
